molecular formula C8H9BrClNO2 B3112254 5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine CAS No. 1887246-43-6

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine

Cat. No.: B3112254
CAS No.: 1887246-43-6
M. Wt: 266.52
InChI Key: LFCBXDMRHCRDIG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H9BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-3-(2-methoxyethoxy)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, as well as the methoxyethoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Biological Activity

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrClN2O2. The presence of bromine and chlorine atoms, along with the methoxyethoxy group, contributes to its unique chemical behavior and potential interactions with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The halogen substituents may enhance the compound's lipophilicity, facilitating its cellular uptake and interaction with biomolecules.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can act as a modulator for various receptors, influencing signaling pathways critical for cell growth and survival.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)15.63
Other Pyridine DerivativeA549 (lung cancer)4.5

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated varying degrees of activity against bacterial strains, which is crucial for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli64
S. aureus60

Case Studies

  • Study on Antithrombotic Activity : A related pyridine derivative exhibited notable antithrombotic activity by inhibiting clot formation in vitro. This suggests that structural modifications in compounds like this compound could lead to enhanced therapeutic agents for cardiovascular diseases .
  • Biofilm Inhibition : Another study highlighted the biofilm inhibition potential of pyridine derivatives, which could be beneficial in treating chronic infections caused by biofilm-forming bacteria .

Properties

IUPAC Name

5-bromo-2-chloro-3-(2-methoxyethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCBXDMRHCRDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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